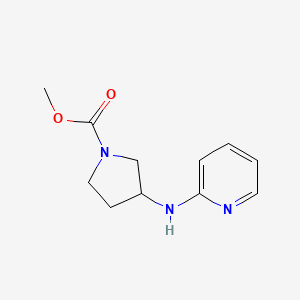
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mecanismo De Acción
The mechanism of action of 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, this compound has been found to affect the levels of dopamine and acetylcholine, which are neurotransmitters that are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole has been found to have a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, and it has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole in lab experiments is that it has been extensively studied and its mechanism of action is relatively well-understood. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for investigating the role of neurotransmitters in various physiological processes.
One limitation of using 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole in lab experiments is that it may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, this compound may have limited stability under certain conditions, which can make it challenging to store and transport.
Direcciones Futuras
There are many potential future directions for research involving 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole. One area of interest is the investigation of this compound's potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the treatment of other conditions such as chronic pain and inflammation.
Another area of interest is the investigation of the mechanism of action of 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole in more detail. Specifically, further research is needed to fully understand how this compound modulates neurotransmitters such as dopamine and acetylcholine.
Finally, future research could focus on the development of new synthetic methods for 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole that are more efficient and cost-effective than current methods. This could make this compound more widely accessible to researchers and could facilitate further investigation of its potential applications.
Métodos De Síntesis
The synthesis method for 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole involves the reaction of 3-(propan-2-yl)-1,2,4-oxadiazole with hexahydroisoindole in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory and analgesic properties. Additionally, this compound has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9(2)12-14-13(17-15-12)16-7-10-5-3-4-6-11(10)8-16/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTKARIFQGIXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)


![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)


![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)


![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)
![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)
![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)
